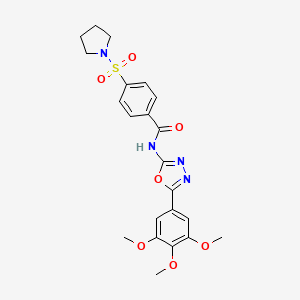
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O7S and its molecular weight is 488.52. The purity is usually 95%.
BenchChem offers high-quality 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Prediction of Biological Activity
Research into compounds containing oxadiazole rings, such as those similar to the mentioned chemical, has demonstrated the synthesis of novel structures with predicted biological activities. A study highlighted the formation of bicyclic systems involving oxadiazole rings, suggesting potential for diverse biological applications. The synthesized compounds' structures were confirmed through various spectroscopic methods, and their biological activity was predicted, indicating a broad scope for scientific research applications (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Evaluation
A series of compounds featuring the 1,3,4-oxadiazol moiety has been evaluated for anticancer activity against multiple cancer cell lines. The research underscores the therapeutic potential of these compounds, showcasing their moderate to excellent anticancer properties when compared to established drugs. This indicates a promising avenue for the development of new anticancer agents (Ravinaik et al., 2021).
Polymeric Applications
Further investigations have explored the synthesis of polyamides and poly(amide-imide)s derived from aromatic compounds, demonstrating their utility in creating materials with high thermal stability and good solubility in polar solvents. These materials' inherent viscosities and glass transition temperatures suggest applications in areas requiring durable and stable polymers (Saxena et al., 2003).
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of new heterocyclic compounds has yielded potential antibacterial and antitubercular agents. By focusing on the pyrrol-1-yl benzoic acid hydrazide analogs and their derived compounds, studies have identified significant antibacterial and antitubercular activities, suggesting a role for these compounds in developing new treatments for bacterial infections and tuberculosis (Joshi et al., 2008).
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S/c1-30-17-12-15(13-18(31-2)19(17)32-3)21-24-25-22(33-21)23-20(27)14-6-8-16(9-7-14)34(28,29)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGYBKECAIPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

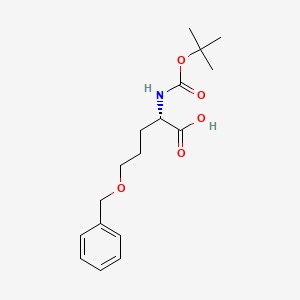
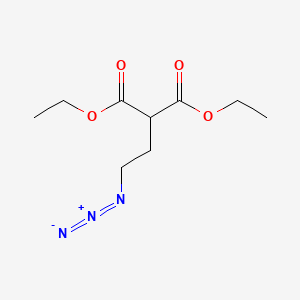
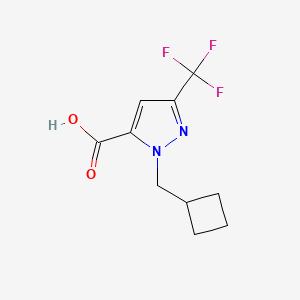
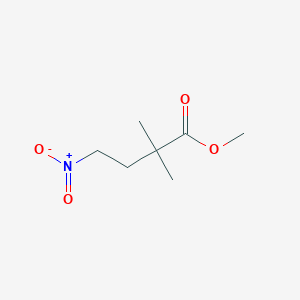

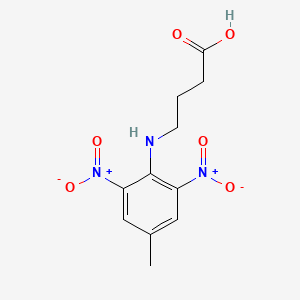
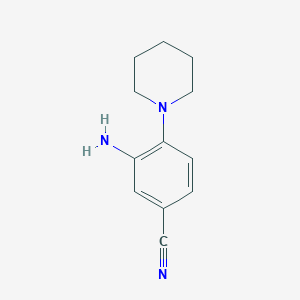


![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)
![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)
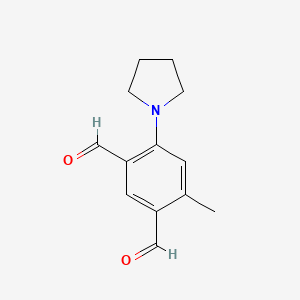
![N-[[4-[4-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2838343.png)
